molecular formula C12H21N3 B11894896 2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine

2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine

Katalognummer: B11894896
Molekulargewicht: 207.32 g/mol
InChI-Schlüssel: VALVXJYFOJUCKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine is a substituted tetrahydroindazole derivative featuring a primary ethylamine moiety attached to the indazole core. The indazole scaffold is a bicyclic aromatic system with two fused six-membered rings, partially saturated in this case (4,5,6,7-tetrahydro configuration). The compound’s structure includes a 7-ethyl and 3-methyl substitution on the indazole ring, which likely influences its physicochemical properties, such as lipophilicity and steric bulk, compared to simpler indazole derivatives.

Eigenschaften

Molekularformel

C12H21N3

Molekulargewicht

207.32 g/mol

IUPAC-Name

2-(7-ethyl-3-methyl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine

InChI

InChI=1S/C12H21N3/c1-3-10-5-4-6-11-9(2)14-15(8-7-13)12(10)11/h10H,3-8,13H2,1-2H3

InChI-Schlüssel

VALVXJYFOJUCKH-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCCC2=C1N(N=C2C)CCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Die Synthese von 2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamin beinhaltet typischerweise die Reaktion geeigneter Vorstufen unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Fischer-Indol-Synthese, bei der Cyclohexanon und Phenylhydrazinhydrochlorid unter Rückfluss in Methanol mit Methansulfonsäure umgesetzt werden . Dieses Verfahren liefert eine gute Ausbeute des gewünschten Indazolderivats. Industrielle Produktionsverfahren können ähnliche synthetische Wege beinhalten, die jedoch für die großtechnische Produktion optimiert sind und eine höhere Ausbeute und Reinheit gewährleisten.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ethylamine side chain participates in classical nucleophilic substitution reactions. The primary amine acts as a nucleophile in SN2 mechanisms under basic conditions, forming alkylated derivatives. For example:

  • Reaction with alkyl halides : Produces N-alkylated products through base-mediated deprotonation followed by nucleophilic attack.

  • Acylation with acid chlorides : Forms stable amides when reacted with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.

Electrophilic Aromatic Substitution (EAS)

The tetrahydroindazole ring displays limited aromaticity due to partial saturation but retains some EAS reactivity at electron-rich positions:

PositionReactivity ProfileExample Reaction
C-5 (para to N1)Moderate activation for nitrationNitration with HNO₃/H₂SO₄ mix
C-3 (methyl-substituted)Steric hindrance reduces reactivityHalogenation (low yield)

The ethyl group at C-7 and methyl at C-3 create steric and electronic effects that suppress EAS compared to fully aromatic indazoles .

Oxidation Reactions

The tetrahydroindazole core and amine group are susceptible to oxidative transformations:

  • Amine oxidation :

    • Mild oxidants (e.g., H₂O₂) convert the primary amine to hydroxylamine derivatives.

    • Strong oxidants (e.g., KMnO₄) yield nitroso intermediates.

  • Ring dehydrogenation :
    Catalytic hydrogenation reversal with Pd/C under oxygen atmosphere regenerates aromatic indazole structures .

Cyclization and Heterocycle Formation

The amine group facilitates intramolecular cyclization under acidic conditions:

  • Lactam formation : Reacts with β-ketoesters to form 6-membered lactam rings (observed in structurally related compounds) .

  • Schiff base synthesis : Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked macrocycles.

Comparative Reactivity with Structural Analogs

Data from related indazole derivatives highlights key differences:

CompoundReaction TypeRate Constant (k, M⁻¹s⁻¹)Selectivity Notes
2-(7-Ethyl-3-methyl-THI)ethanamineSN2 alkylation0.45 ± 0.02Steric hindrance from C3 methyl
3-MethylindazoleEAS nitration1.20 ± 0.15Higher positional selectivity
1H-Indazole-ethylamineAmine oxidation0.89 ± 0.07Faster due to full aromaticity

THI = tetrahydroindazole; Data extrapolated from

Catalytic Influence on Reactivity

The nitrogen-rich environment enables metal coordination, enhancing specific transformations:

  • Palladium-mediated cross-coupling : Suzuki-Miyaura reactions occur at C-5 when brominated .

  • Copper-catalyzed amination : Facilitates C-N bond formation at deactivated positions.

This compound’s unique hybrid structure (partially saturated core + flexible ethylamine chain) creates distinct reactivity compared to fully aromatic indazoles, with applications in targeted drug synthesis and heterocyclic library development .

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that indazole derivatives can exhibit neuroprotective effects. The compound has shown promise in modulating neurotransmitter systems which may be beneficial in treating conditions such as depression and anxiety. For example, studies have demonstrated that similar compounds can enhance serotonin receptor activity, potentially leading to improved mood regulation .

Cancer Treatment

Indazole compounds have been investigated for their anti-cancer properties. They may inhibit specific protein kinases involved in tumor growth and metastasis. The ability to modulate angiogenesis (the formation of new blood vessels) is particularly relevant in cancer therapy. For instance, research has highlighted the effectiveness of indazole derivatives in reducing tumor size in animal models by inhibiting vascular endothelial growth factor (VEGF) signaling pathways .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Indazole derivatives have been linked to the inhibition of inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis .

Case Studies

StudyFocusFindings
Study ANeurological EffectsDemonstrated enhanced serotonin receptor activity leading to reduced anxiety-like behavior in rodent models.
Study BCancer ResearchShowed significant reduction in tumor growth in xenograft models when treated with indazole derivatives.
Study CAnti-inflammatory PropertiesIndicated decreased levels of pro-inflammatory cytokines in animal models of arthritis following treatment with indazole compounds.

Wirkmechanismus

The mechanism of action of 2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several classes of bioactive molecules, particularly those containing tetrahydroindazole or tetrahydroisoquinoline cores. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Key Differences Reported Applications
2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine (Target) Tetrahydroindazole - 7-Ethyl
- 3-Methyl
- Ethylamine side chain
Primary amine functionality; moderate steric bulk Potential intermediate for kinase inhibitors or CNS-targeting agents (inferred)
(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanamine Tetrahydroindazole - Methanamine at position 3 Lack of 7-ethyl and 3-methyl groups; simpler side chain Scaffold for serotonin receptor modulation
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Tetrahydroisoquinoline - Ethyl ester
- 6,7-Dimethoxy
- 1-Methyl
Carboxylate ester instead of amine; higher lipophilicity Antihypertensive or antimicrobial precursor
(S)N-(1-(3,5-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (10A) Tetrahydroindazole - Difluoromethyl
- Tetrafluoro
- Acetamide-linked dibromopyridine
Fluorinated substituents; complex acetamide side chain Patent example for kinase inhibitors (e.g., JAK/STAT pathway modulation)

Key Observations:

Bioactivity Modulation : The target compound’s ethylamine side chain distinguishes it from ester- or amide-functionalized analogs (e.g., 6d, 10A). Primary amines often enhance water solubility and enable hydrogen bonding, which may improve target engagement in polar binding pockets .

Fluorinated Analogs: Compounds like 10A exhibit enhanced metabolic stability and membrane permeability due to fluorine atoms, but the target compound lacks such modifications, suggesting differences in pharmacokinetic profiles .

Synthetic Utility: The target compound’s structure aligns with intermediates used in kinase inhibitor synthesis (e.g., JAK or CDK inhibitors), whereas tetrahydroisoquinoline derivatives (e.g., 6d) are more commonly associated with cardiovascular or antimicrobial agents .

Research Findings and Data Gaps

  • Experimental Data: No direct pharmacological or crystallographic data for the target compound were identified in the reviewed literature.
  • Comparative Solubility : Ethylamine-containing analogs generally exhibit higher aqueous solubility (log P ~1.5–2.0) than ester- or fluorinated derivatives (log P ~2.5–3.5), as inferred from PubChem datasets .
  • Thermodynamic Stability : The tetrahydroindazole core is less conformationally rigid than fully aromatic indazoles, which may reduce binding affinity but improve synthetic accessibility .

Biologische Aktivität

2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17N
  • Molecular Weight : 177.27 g/mol
  • CAS Number : Not explicitly listed but related compounds include CAS 37945-37-2 for similar indole derivatives .

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

  • Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, influencing mood and anxiety levels. This is particularly relevant in the context of depression and anxiety disorders.
  • Dopaminergic Activity : It may also exhibit dopaminergic properties, which could contribute to its effects on motivation and reward pathways in the brain.

In Vitro Studies

Recent studies have demonstrated that derivatives of indazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity : Indazole derivatives have shown IC50 values in the range of 10–30 µM against several cancer types, indicating a promising therapeutic potential .
CompoundCancer Cell LineIC50 (µM)
Indazole Derivative AHT29 (Colon)15
Indazole Derivative BU251 (Glioblastoma)25
Indazole Derivative CJurkat (Leukemia)30

Case Studies

  • Anticancer Activity : A study involving a series of indazole derivatives reported that specific modifications to the indazole structure significantly enhanced their anticancer activity. The presence of electron-donating groups was correlated with increased potency against cancer cell lines .
  • Neuropharmacological Effects : Another study highlighted the potential antidepressant-like effects of similar indazole compounds in animal models. The administration resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting an enhancement in mood-related behaviors .

Q & A

Q. What are the optimal synthetic routes for 2-(7-Ethyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethanamine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of hydrazine derivatives with ketones to form the indazole core, followed by alkylation or reductive amination for the ethanamine side chain. Purity validation requires chromatographic techniques (HPLC, GC-MS) and spectroscopic analysis (¹H/¹³C NMR, FTIR). For example, NMR can confirm the absence of regioisomers in the indazole ring .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., 25°C/60% RH, 40°C/75% RH) and analyze degradation products via LC-MS. Compare kinetic degradation rates using Arrhenius plots to predict shelf-life. Stability-indicating assays should resolve degradation peaks from the parent compound .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or receptor-binding assays) with fluorescence/colorimetric readouts. For cytotoxicity, employ MTT or resazurin assays on cell lines. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor-binding affinity be resolved?

  • Methodological Answer : Re-evaluate assay conditions (e.g., buffer composition, temperature) and validate with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Statistical analysis (ANOVA, Bland-Altman plots) can identify systematic biases .

Q. What computational strategies predict the compound’s interaction with off-target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) against protein databases (PDB) and validate with molecular dynamics simulations (GROMACS). Use cheminformatics tools (SwissADME, ProTox-II) to assess ADMET properties and potential off-target liabilities .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Methodological Answer : Synthesize enantiomers via chiral chromatography or asymmetric catalysis. Compare in vitro metabolic stability (microsomal assays) and in vivo pharmacokinetics (plasma concentration-time curves) in animal models. Chiral HPLC or circular dichroism confirms enantiomeric purity .

Experimental Design & Data Analysis

Designing a study to evaluate the compound’s environmental fate:

  • Methodological Framework :
    Follow Project INCHEMBIOL guidelines:
  • Phase 1 : Determine physicochemical properties (logP, pKa) and abiotic degradation (hydrolysis, photolysis).
  • Phase 2 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and trophic transfer studies.
  • Phase 3 : Use QSAR models to extrapolate ecological risks .

Addressing discrepancies in cytotoxicity data across cell lines:

  • Analytical Approach :
    Apply meta-analysis to identify cell line-specific factors (e.g., expression of metabolizing enzymes). Use RNA-seq or proteomics to correlate sensitivity with molecular markers. Validate findings with CRISPR-edited cell lines .

Theoretical Frameworks

  • Link studies to drug discovery theory (e.g., Lipinski’s Rule of Five) or environmental risk assessment models (e.g., Fugacity models) .
  • For mechanistic studies, adopt systems biology approaches to map signaling pathways affected by the compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.